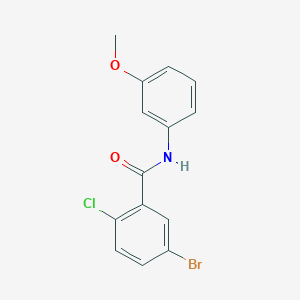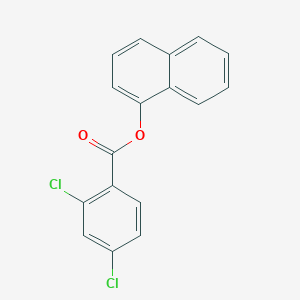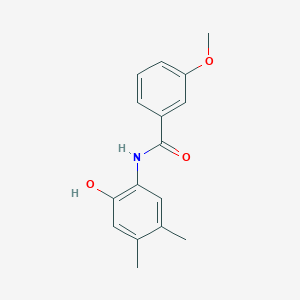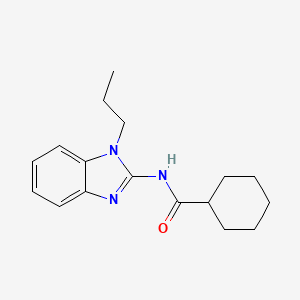![molecular formula C14H10ClN3O4 B5804446 N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide, also known as NB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. NB-1 is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1).
Mecanismo De Acción
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide works by binding to the catalytic domain of PARP-1, preventing the enzyme from carrying out its normal function of repairing DNA damage. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has also been studied for its effects on other biological processes. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect against oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is its potency as a PARP-1 inhibitor, which allows for the use of lower concentrations of the compound in experiments. However, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is also known to have a relatively short half-life, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. Additionally, there is ongoing research into the use of PARP inhibitors as a therapeutic approach for other diseases, such as neurodegenerative disorders. Finally, there is interest in investigating the potential of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide as a radiosensitizer in cancer therapy, as PARP inhibition has been shown to enhance the effects of radiation therapy.
Métodos De Síntesis
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to produce 4-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 2-aminobenzamide to produce N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been shown to be a potent PARP-1 inhibitor and has been used in preclinical studies to investigate its efficacy as a cancer therapeutic.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-8-5-6-10(12(7-8)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZPCJMYWCGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)

![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)


![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
